N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with bicyclo[4.1.0]heptane-7-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.
Medicine: Research explores its potential as a drug candidate for treating specific diseases or conditions.
Industry: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Norcarane: A bicyclic compound with a similar core structure but different functional groups.
Spirocyclopropanes: Compounds with a spirocyclic structure that share some chemical properties with bicyclo[4.1.0]heptane derivatives.
Uniqueness
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[410]heptane-7-carboxamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-7-6-10(8-13(14)19)9-17-18-16(20)15-11-4-2-3-5-12(11)15/h6-9,11-12,15,19H,2-5H2,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHWPJWODCTYFX-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2C3C2CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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